Isopentylboronic acid

Descripción general

Descripción

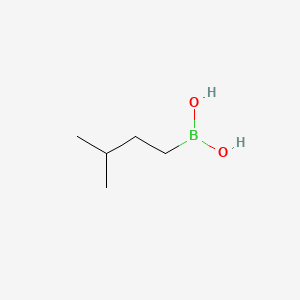

Isopentylboronic acid is a boron-containing organic compound with the chemical formula C5H13BO2. It is widely used in organic synthesis, particularly in the catalysis of cross-coupling reactions such as the Suzuki reaction. This compound is known for its ability to react with aryl halides to form alkylboronic esters and metal salts .

Análisis Bioquímico

Biochemical Properties

Isopentylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is essential for studying enzyme mechanisms and developing enzyme inhibitors. Additionally, this compound can form reversible covalent complexes with diols and other Lewis bases, making it useful in sensing applications and molecular recognition .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes involved in these pathways. For example, its interaction with serine proteases can lead to altered proteolytic activity, impacting processes such as cell migration, apoptosis, and inflammation. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Its impact on cellular metabolism includes the inhibition of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly enzymes. This compound acts as a competitive inhibitor by binding to the active site of enzymes, thereby preventing substrate access. The boronic acid group of this compound interacts with the hydroxyl groups of serine residues in the active site, forming a stable tetrahedral intermediate. This interaction inhibits the enzyme’s catalytic activity, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture. This degradation can lead to a decrease in its inhibitory activity and effectiveness in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, but its activity may diminish over extended periods due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. It can inhibit enzymes in the glycolytic pathway, leading to altered glucose metabolism. Additionally, this compound can affect the mevalonate pathway, which is essential for the synthesis of isoprenoids and cholesterol. By inhibiting key enzymes in these pathways, this compound can modulate metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with boron transporters, which facilitate its uptake and distribution within the cell. The localization and accumulation of this compound can be influenced by these transporters, affecting its overall activity and function. Understanding the transport mechanisms is essential for optimizing its use in biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It is often localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopentylboronic acid can be synthesized through various methods. One common approach involves the reaction of isopentyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere and low temperatures to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Isopentylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert it into different boronic acid derivatives.

Substitution: It participates in substitution reactions, particularly in the formation of alkylboronic esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki cross-coupling reactions.

Major Products: The major products formed from these reactions include alkylboronic esters, alkyl halides, and various boronic acid derivatives .

Aplicaciones Científicas De Investigación

Isopentylboronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which isopentylboronic acid exerts its effects involves its ability to form stable complexes with various substrates. In Suzuki cross-coupling reactions, it reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of an alkylboronic ester intermediate, which then undergoes transmetalation and reductive elimination to yield the final product .

Comparación Con Compuestos Similares

Isopentylboronic acid can be compared with other boronic acids such as phenylboronic acid and methylboronic acid. While all these compounds are used in cross-coupling reactions, this compound is unique due to its specific reactivity and the types of products it forms. Similar compounds include:

Phenylboronic acid: Used in similar reactions but with different reactivity profiles.

Methylboronic acid: Another boronic acid with distinct properties and applications.

Actividad Biológica

Isopentylboronic acid is a boron-containing compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an organic group. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications, including drug development and sensing technologies.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study on related boronic acids demonstrated their effectiveness against various pathogens, including Candida albicans and Escherichia coli. The mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), crucial for protein synthesis in bacteria and fungi. This compound's structural characteristics may enhance its binding affinity to these enzymes, thereby inhibiting microbial growth .

Anti-inflammatory Effects

This compound has also been implicated in anti-inflammatory pathways. A recent study reported that compounds derived from this compound could inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition was linked to a decrease in interleukin-1β (IL-1β) signaling, suggesting potential applications in treating inflammatory bowel diseases (IBD) and other inflammatory conditions .

Study on Antimicrobial Properties

A comparative study evaluated the antimicrobial efficacy of various boronic acids, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains. The results indicated that this compound had a lower MIC against Bacillus cereus compared to established antifungal drugs like Tavaborole, highlighting its potential as a novel antimicrobial agent .

| Compound | MIC against Bacillus cereus | MIC against Candida albicans |

|---|---|---|

| This compound | 0.5 µg/mL | 2 µg/mL |

| Tavaborole | 1 µg/mL | 1 µg/mL |

Dual-Acting Inhibitor Development

Another case study explored the synthesis of a dual-acting inhibitor combining this compound with other pharmacophoric fragments. This compound demonstrated significant inhibitory activity against both the NLRP3 inflammasome and STAT pathways involved in inflammatory responses. The compound exhibited an IC50 value of 0.13 µM for IL-1β inhibition, showcasing its potential as a therapeutic agent for IBD patients unresponsive to conventional treatments .

Propiedades

IUPAC Name |

3-methylbutylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BO2/c1-5(2)3-4-6(7)8/h5,7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMWVBMFEDQYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567680 | |

| Record name | (3-Methylbutyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98139-72-1 | |

| Record name | (3-Methylbutyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.